molecular formula C11H10ClNO3 B2448412 N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide CAS No. 1251456-87-7

N-(2-Chloro-4-formyl-5-methoxyphenyl)acrylamide

Cat. No. B2448412
Key on ui cas rn: 1251456-87-7
M. Wt: 239.66
InChI Key: KWETWUODKYSYSJ-UHFFFAOYSA-N
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Patent
US08519138B2

Procedure details

Acrylic acid (commercially available, for example, from Aldrich) (46 ml, 0.67 mol) was added slowly to a stirred suspension of 4-amino-5-chloro-2-methoxybenzaldehyde (Step B) (50.0 g, 0.27 mol) and triethylamine (204 g, 2.02 mol) in ethyl acetate (0.85 L) at 25° C. Propanephosphonic anhydride (50% in ethyl acetate; 429 g, 0.67 mol) was added over 30 minutes keeping reaction temperature at 30-40° C. The mixture was stirred at 30-40° C. for a further 1 hour and then cooled to 25° C. and diluted with water (0.26 L) and acidified with 32% hydrochloric acid (108 g) to pH 2-3. The organic layer was separated and washed with a mixture of water (0.23 L) and 32% sodium hydroxide (14 g)—aqueous layer ca. pH 7. The organic phase was washed with water (0.23 L) and then concentrated under reduced pressure (ca. 300 mbar) to remove 0.56 kg of distillate. Methylcyclohexane (335 g) was added and then a further 286 g of distillate was removed under reduced pressure. Methylcyclohexane (111 g) was added and then the resulting suspension was cooled to 20° C., filtered and washed with methylcyclohexane. The cake was dried at 40° C. under reduced pressure for 12 hours to give N-[2-chloro-4-formyl-5-(methyloxy)phenyl]-2-propenamide (46 g, 71%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
204 g
Type
reactant
Reaction Step Two
Quantity
0.85 L
Type
solvent
Reaction Step Two
[Compound]
Name
Propanephosphonic anhydride
Quantity
429 g
Type
reactant
Reaction Step Three
Quantity
108 g
Type
reactant
Reaction Step Four
Name
Quantity
0.26 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]([OH:5])(=O)[CH:2]=[CH2:3].[NH2:6][C:7]1[C:14]([Cl:15])=[CH:13][C:10]([CH:11]=[O:12])=[C:9]([O:16][CH3:17])[CH:8]=1.C(N(CC)CC)C.Cl>C(OCC)(=O)C.O>[Cl:15][C:14]1[CH:13]=[C:10]([CH:11]=[O:12])[C:9]([O:16][CH3:17])=[CH:8][C:7]=1[NH:6][C:1](=[O:5])[CH:2]=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)O
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
NC1=CC(=C(C=O)C=C1Cl)OC
Name
Quantity
204 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0.85 L
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Propanephosphonic anhydride
Quantity
429 g
Type
reactant
Smiles
Step Four
Name
Quantity
108 g
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0.26 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 (± 5) °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30-40° C. for a further 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reaction temperature at 30-40° C
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 25° C.
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with a mixture of water (0.23 L) and 32% sodium hydroxide (14 g)—aqueous layer
WASH
Type
WASH
Details
The organic phase was washed with water (0.23 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure (ca. 300 mbar)
CUSTOM
Type
CUSTOM
Details
to remove 0.56 kg of distillate
ADDITION
Type
ADDITION
Details
Methylcyclohexane (335 g) was added
CUSTOM
Type
CUSTOM
Details
a further 286 g of distillate was removed under reduced pressure
ADDITION
Type
ADDITION
Details
Methylcyclohexane (111 g) was added
TEMPERATURE
Type
TEMPERATURE
Details
the resulting suspension was cooled to 20° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with methylcyclohexane
CUSTOM
Type
CUSTOM
Details
The cake was dried at 40° C. under reduced pressure for 12 hours
Duration
12 h

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C(=C1)C=O)OC)NC(C=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 71%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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